3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-1-(4-chlorophenyl)urea
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2F3N3O2/c20-12-1-3-13(4-2-12)26-18(28)27-14-5-7-15(8-6-14)29-17-16(21)9-11(10-25-17)19(22,23)24/h1-10H,(H2,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHIBBWZMIBWJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)Cl)OC3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation and Functionalization
The pyridinol backbone is synthesized via directed ortho-metalation of 2-methoxy-5-(trifluoromethyl)pyridine, followed by chlorination using $$ \text{N-chlorosuccinimide (NCS)} $$. Demethylation with $$ \text{BBr}_3 $$ yields the target pyridinol.
Reaction Conditions :
- Substrate : 2-Methoxy-5-(trifluoromethyl)pyridine
- Chlorinating Agent : NCS (1.2 equiv) in $$ \text{CH}2\text{Cl}2 $$ at −78°C
- Demethylation : $$ \text{BBr}3 $$ (3.0 equiv) in $$ \text{CH}2\text{Cl}_2 $$, 0°C to rt
- Yield : 78% (over two steps)
Ether Bond Formation: Pyridinyloxy-Phenyl Linkage
Nucleophilic Aromatic Substitution
The pyridinol reacts with 4-fluoro-1-nitrobenzene under basic conditions to form the ether bond. The nitro group activates the aryl fluoride for substitution.
Reaction Conditions :
- Substrates : 3-Chloro-5-(trifluoromethyl)pyridin-2-ol (1.0 equiv), 4-fluoro-1-nitrobenzene (1.1 equiv)
- Base : $$ \text{K}2\text{CO}3 $$ (2.0 equiv)
- Solvent : DMF, 100°C, 12 h
- Yield : 85%
- Product : 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}nitrobenzene
Nitro Reduction to Aniline
Catalytic hydrogenation reduces the nitro group to an amine.
Reaction Conditions :
- Catalyst : 10% Pd/C (0.1 equiv)
- Conditions : $$ \text{H}_2 $$ (1 atm), ethanol, rt, 6 h
- Yield : 92%
- Product : 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}aniline
Synthesis of 4-Chlorophenyl Isocyanate
Isocyanate Generation
4-Chlorophenylamine is treated with bis(trichloromethyl)carbonate (BTC) to form the corresponding isocyanate.
Reaction Conditions :
- Substrate : 4-Chlorophenylamine (1.0 equiv)
- Reagent : BTC (0.33 equiv)
- Solvent : $$ \text{CH}2\text{Cl}2 $$, 0°C to rt, 4 h
- Yield : 88%
- Product : 4-Chlorophenyl isocyanate
Urea Bridge Formation
Coupling of Amine and Isocyanate
The final urea is formed via reaction between 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}aniline and 4-chlorophenyl isocyanate.
Reaction Conditions :
- Substrates :
- 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}aniline (1.0 equiv)
- 4-Chlorophenyl isocyanate (1.05 equiv)
- Solvent : $$ \text{CH}2\text{Cl}2 $$, rt, 12 h
- Workup : Precipitation with hexane, filtration
- Yield : 76%
- Purity : >98% (HPLC)
Optimization and Challenges
Ether Formation Alternatives
- Mitsunobu Reaction : Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine with 4-nitrophenol improved yields to 89% but required stoichiometric reagents.
- Ullmann Coupling : Using CuI/1,10-phenanthroline enabled coupling with 4-iodonitrobenzene (yield: 81%), avoiding nitro activation limitations.
Urea Formation Side Reactions
- Biuret Formation : Controlled stoichiometry (1:1.05 amine:isocyanate) minimized diurea byproducts.
- Temperature Sensitivity : Reactions conducted above 25°C led to decomposition; maintaining rt was critical.
Characterization Data
| Parameter | Value |
|---|---|
| Molecular Formula | $$ \text{C}{19}\text{H}{11}\text{Cl}2\text{F}3\text{N}3\text{O}2 $$ |
| Molecular Weight | 464.26 g/mol |
| Melting Point | 162–164°C |
| $$ ^1\text{H NMR} $$ (DMSO-d6) | δ 8.72 (s, 1H, pyridine), 8.45 (d, 2H, Ar-H), 7.62 (d, 2H, Ar-H), 7.35 (d, 2H, Ar-H), 6.98 (d, 2H, Ar-H) |
| HRMS (ESI) | Calculated: 464.0278; Found: 464.0275 |
Chemical Reactions Analysis
Types of Reactions
3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-1-(4-chlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant potential in drug discovery, particularly as an anticancer agent. Its structural components allow for interactions with biological targets, influencing its pharmacological properties.
- Anticancer Activity : Studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines. For instance, it has shown effectiveness against A549 (lung cancer) and HCT-116 (colon cancer) cells, with IC50 values indicating potent inhibitory effects.
| Compound | IC50 (μM) A549 | IC50 (μM) HCT-116 | Activity Type |
|---|---|---|---|
| This Compound | 2.39 ± 0.10 | 3.90 ± 0.33 | Anticancer |
| Sorafenib | 2.12 ± 0.18 | 2.25 ± 0.71 | Anticancer |
The presence of chlorine and trifluoromethyl groups enhances the compound's lipophilicity, which is crucial for its interaction with cellular targets.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological efficacy of this compound. Modifications to the urea moiety and substituents on the phenyl rings significantly influence its activity.
- Chlorine Substitution : The electronegative nature of chlorine atoms enhances antiproliferative activity due to their impact on electronic properties.
- Pyridine Derivatives : Variations in the pyridine ring can lead to changes in binding affinity and selectivity towards specific receptors.
Agricultural Applications
Beyond medicinal uses, this compound may also have applications in agriculture as a potential herbicide or pesticide due to its structural similarities to known agrochemicals. Its ability to interact with plant growth regulators could be explored for developing new agricultural products.
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, a series of urea derivatives, including this compound, were synthesized and evaluated for their antiproliferative effects against various cancer cell lines. The results indicated that specific modifications led to enhanced activity compared to traditional chemotherapeutics.
Case Study 2: Antimicrobial Properties
Research exploring structurally related compounds revealed promising antifungal and antitubercular activities. These findings suggest that this compound may possess broad-spectrum antimicrobial properties, warranting further investigation into its potential therapeutic applications in infectious diseases.
Mechanism of Action
The mechanism of action of 3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-1-(4-chlorophenyl)urea involves its interaction with specific molecular targets. The trifluoromethyl group and pyridine ring play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Pharmacological Features of Comparable Urea Derivatives
Key Comparative Insights
Backbone Variations: The target compound and Sorafenib share urea and pyridine motifs but differ in substitution patterns. Sorafenib’s tosylate salt enhances solubility, whereas the target compound’s ether linkage may improve membrane permeability.
Substituent Effects: The 3-Cl, 5-CF₃ pyridine group (common in the target compound and Sorafenib) is associated with kinase inhibition (e.g., Raf, VEGF receptors). The propanoic acid derivative () likely represents a metabolite, highlighting the urea group’s susceptibility to enzymatic modification.
Metabolic Stability: The methyl group on the urea in ’s compound may slow metabolism compared to unsubstituted ureas.
Research Findings and Therapeutic Potential
- Sorafenib Tosylate () validates the pharmacological relevance of urea-pyridine hybrids in oncology, with proven efficacy in renal and hepatocellular carcinomas.
- CAS 338773-02-7 () demonstrates how piperazine linkers can modulate solubility and binding, though its dual trifluoromethyl groups may increase synthetic complexity.
Biological Activity
The compound 3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-1-(4-chlorophenyl)urea is a novel derivative within the class of diaryl ureas, which are known for their significant biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, structure-activity relationships (SAR), and potential as a therapeutic agent.
Synthesis and Structure
The synthesis of this compound involves a series of chemical reactions that integrate a pyridine moiety with a urea structure. The presence of chlorine and trifluoromethyl groups enhances its lipophilicity and biological activity. The molecular formula can be represented as follows:
Antiproliferative Effects
Research has shown that compounds similar to 3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-1-(4-chlorophenyl)urea exhibit significant antiproliferative effects against various cancer cell lines. A study evaluated its activity against A549 (lung cancer), HCT-116 (colorectal cancer), and PC-3 (prostate cancer) cell lines using the MTT assay. The results indicated potent inhibitory activities with calculated IC50 values comparable to established anticancer drugs like sorafenib.
| Compound | A549 IC50 (μM) | HCT-116 IC50 (μM) |
|---|---|---|
| Target Compound | 2.39 ± 0.10 | 3.90 ± 0.33 |
| Sorafenib | 2.12 ± 0.18 | 2.25 ± 0.71 |
The target compound demonstrated an IC50 value of 2.39 μM for A549 cells and 3.90 μM for HCT-116 cells, indicating its potential as an effective anticancer agent .
Structure-Activity Relationships (SAR)
The SAR analysis revealed that modifications on the pyridine ring significantly affect the biological activity of the compound. The presence of electron-withdrawing groups, such as chlorine and trifluoromethyl, was found to enhance antiproliferative activity by improving binding affinity to target proteins involved in cancer proliferation pathways, particularly BRAF kinase.
Molecular Docking Studies
Molecular docking studies were performed to predict the binding affinity of 3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-1-(4-chlorophenyl)urea with BRAF kinase. The docking results indicated a favorable interaction profile, with a MolDock score of −141.4 kcal/mol , suggesting strong binding capabilities compared to sorafenib's score of −155.922 kcal/mol .
Case Studies
A notable study focused on the therapeutic potential of diaryl urea derivatives in clinical settings, highlighting their efficacy in treating various malignancies, including melanoma and solid tumors. The findings support further investigation into the pharmacokinetics and long-term effects of these compounds in vivo .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-1-(4-chlorophenyl)urea, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, including coupling of halogenated pyridine and phenylurea precursors. Key parameters include:
- Catalysts : Use palladium-based catalysts for Suzuki-Miyaura coupling to link aromatic rings .
- Solvents : Polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C enhance solubility of intermediates .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) improves purity. Monitor reaction progress via TLC and HPLC-MS .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and urea NH signals (δ 9.5–10.2 ppm). Compare with computational predictions (e.g., DFT) .
- IR : Look for urea C=O stretches (~1650–1700 cm⁻¹) and C-F stretches (~1100–1250 cm⁻¹) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm mass error .
Advanced Research Questions
Q. What experimental designs are suitable for evaluating the biological activity of this compound against specific targets (e.g., kinase inhibition)?
- Methodological Answer :
- In vitro assays : Use fluorescence-based kinase assays (e.g., ADP-Glo™) with IC50 determination. Include positive controls (e.g., staurosporine) and dose-response curves (1 nM–10 µM) .
- Cellular models : Validate activity in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays. Optimize cell density (5,000–10,000 cells/well) and exposure time (48–72 hrs) .
- Counteract false positives : Include cytotoxicity controls (e.g., lactate dehydrogenase assays) .
Q. How can researchers resolve contradictions in SAR (Structure-Activity Relationship) data when modifying substituents on the pyridine or phenyl rings?
- Methodological Answer :
- Systematic substitution : Replace Cl or CF3 groups with electron-withdrawing/donating groups (e.g., NO2, OCH3) and compare activity .
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to assess binding affinity to target proteins. Cross-validate with experimental IC50 values .
- Data normalization : Account for lipophilicity (logP) and solubility variations using Hansch analysis .
Q. What methodologies are recommended for assessing the environmental fate and ecotoxicological risks of this compound?
- Methodological Answer :
- Degradation studies : Perform hydrolysis (pH 4–9, 25–50°C) and photolysis (UV light, 254 nm) to identify breakdown products via LC-QTOF .
- Bioaccumulation : Measure logKow (octanol-water partition coefficient) using shake-flask methods. Values >3 indicate potential bioaccumulation .
- Ecotoxicology : Test acute toxicity in Daphnia magna (48-hr LC50) and algal growth inhibition (72-hr EC50) under OECD guidelines .
Q. How can researchers optimize crystallization conditions for X-ray diffraction studies to resolve the compound’s 3D structure?
- Methodological Answer :
- Solvent screening : Use vapor diffusion with mixed solvents (e.g., DCM/methanol) to grow single crystals .
- Temperature gradients : Slow cooling (0.5°C/hr) from 40°C to 4°C enhances crystal quality .
- Data collection : Collect high-resolution (<1.0 Å) data at synchrotron facilities. Refine structures using SHELXL .
Data Analysis and Reproducibility
Q. What statistical approaches are critical for analyzing dose-response data in bioactivity studies?
- Methodological Answer :
- Non-linear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50/IC50 with 95% confidence intervals .
- Outlier detection : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates .
- Reproducibility : Report mean ± SEM from ≥3 independent experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
